molecular formula C16H15N3O2 B11993696 N'-(2-(Allyloxy)benzylidene)isonicotinohydrazide CAS No. 303087-27-6

N'-(2-(Allyloxy)benzylidene)isonicotinohydrazide

Cat. No.: B11993696
CAS No.: 303087-27-6
M. Wt: 281.31 g/mol
InChI Key: FEYXJSPQIGZZMK-LDADJPATSA-N
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Description

N’-(2-(Allyloxy)benzylidene)isonicotinohydrazide is a chemical compound with the molecular formula C16H15N3O2. It is a hydrazone derivative, characterized by the presence of an allyloxy group attached to a benzylidene moiety, which is further linked to an isonicotinohydrazide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Allyloxy)benzylidene)isonicotinohydrazide typically involves the condensation reaction between 2-(allyloxy)benzaldehyde and isonicotinohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The completion of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for N’-(2-(Allyloxy)benzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Allyloxy)benzylidene)isonicotinohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-(2-(Allyloxy)benzylidene)isonicotinohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(2-(Allyloxy)benzylidene)isonicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-(Allyloxy)benzylidene)isonicotinohydrazide is unique due to its specific structural features, such as the allyloxy group and the isonicotinohydrazide moiety.

Properties

CAS No.

303087-27-6

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-2-11-21-15-6-4-3-5-14(15)12-18-19-16(20)13-7-9-17-10-8-13/h2-10,12H,1,11H2,(H,19,20)/b18-12+

InChI Key

FEYXJSPQIGZZMK-LDADJPATSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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